Stannane, (sebacoyldioxy)bis(tributyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

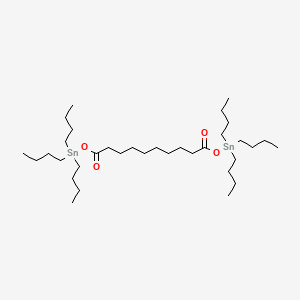

“Stannane, (sebacoyldioxy)bis(tributyl-” is a compound with the molecular formula C34H70O4Sn2. It is a type of organotin compound, which are compounds with tin linked to hydrocarbons . This product is intended for research use only.

Synthesis Analysis

Organotin compounds or stannanes, which include “Stannane, (sebacoyldioxy)bis(tributyl-”, are organometallic compounds containing tin-carbon bonds . The first organotin compound was diethyltin diiodide, discovered by Edward Frankland in 1849 . The area of organotin chemistry grew rapidly in the 1900s, especially after the discovery of the Grignard reagents, which are useful for producing Sn-C bonds .Chemical Reactions Analysis

Organotin hydrides, such as “Stannane, (sebacoyldioxy)bis(tributyl-”, are very good radical reducing agents due to the relatively weak, nonionic bond between tin and hydrogen . They can be used in various reactions, including dehalogenation and intramolecular radical cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of “Stannane, (sebacoyldioxy)bis(tributyl-” include a molecular weight of 780.3 g/mol. The predicted boiling point is 513.2±60.0 °C .Aplicaciones Científicas De Investigación

Catalytic and Synthetic Applications

Stannane derivatives, including tributylstannane compounds, have been widely utilized in various catalytic and synthetic reactions. Hanamoto et al. (2002) demonstrated the use of tributyl(1-fluorovinyl)stannane in palladium-catalyzed carbonylative coupling reactions, showcasing its utility in producing aryl 1-fluorovinyl ketones (Hanamoto, Handa, & Mido, 2002). Similarly, Williams and Fultz (2005) explored the use of (E)-(3-(methoxymethoxy)prop-2-ene-1,2-diyl) bis-tributylstannane as a reactive allylation reagent, highlighting its effectiveness in producing 1,2-diol derivatives (Williams & Fultz, 2005).

Organometallic Chemistry

In organometallic chemistry, stannane derivatives have shown significant reactivity and utility. For instance, Anselme et al. (1993) investigated bis(2,4,6-triisopropylphenyl)(fluorenylidene)stannane, revealing its reactivity with compounds having active hydrogen atoms and its potential in forming various stannanes (Anselme et al., 1993).

Asymmetric Synthesis and Stereoselectivity

Tributylstannane compounds have been pivotal in asymmetric synthesis and stereoselective reactions. Masyuk and Mineeva (2016) discussed the synthesis of β-(2,2-diethoxyethyl)-substituted (allyl)tributylstannane and its application in asymmetric allylation, underscoring its role in producing optically active compounds (Masyuk & Mineeva, 2016). Moreover, Miura, Wang, and Hosomi (2005) demonstrated the high diastereoselectivity of hydrostannylation reactions using dibutyl(trifluoromethanesulfoxy)stannane, emphasizing its use in synthesizing gamma- and delta-stannylated alcohols with specific stereochemical outcomes (Miura, Wang, & Hosomi, 2005).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

bis(tributylstannyl) decanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4.6C4H9.2Sn/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;6*1-3-4-2;;/h1-8H2,(H,11,12)(H,13,14);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBCWUBOOSRCSZ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H70O4Sn2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184184 |

Source

|

| Record name | Stannane, (sebacoyldioxy)bis(tributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

780.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30099-72-0 |

Source

|

| Record name | Stannane, (sebacoyldioxy)bis(tributyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030099720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, (sebacoyldioxy)bis(tributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B1357205.png)

![3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357214.png)